

Rhodium(II) triphenylacetate dimer CAS number and molecular structure

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Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

Cat. No.: B15336638

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An In-depth Technical Guide to Rhodium(II) Triphenylacetate Dimer

For researchers, scientists, and drug development professionals, rhodium(II) carboxylates are powerful catalysts in organic synthesis. Among these, **Rhodium(II) triphenylacetate dimer** stands out for its utility in various chemical transformations. This guide provides core technical information on its structure, properties, and applications.

Core Compound Information

CAS Number: 142214-04-8[1][2][3][4][5]

Molecular Structure: **Rhodium(II) triphenylacetate dimer**, $[\text{Rh}_2(\text{O}_2\text{CCPh}_3)_4]$, possesses a characteristic paddlewheel structure. This structure features two rhodium atoms bridged by four bulky triphenylacetate ligands. The rhodium atoms are in the +2 oxidation state and are linked by a Rh-Rh single bond. The coordination geometry around each rhodium atom is approximately octahedral, with four oxygen atoms from the carboxylate bridges in a square planar arrangement, one axial position occupied by the other rhodium atom, and the second axial position available for coordination with a solvent molecule or a reactant. This compound is often supplied as a dichloromethane adduct.[4]

Physicochemical and Spectroscopic Data

The quantitative properties of **Rhodium(II) triphenylacetate dimer** are summarized below. Data is provided for both the pure dimer and its common dichloromethane (DCM) adduct.

Property	Value (Dimer)	Value (DCM Adduct)	Reference(s)
Molecular Formula	C ₈₀ H ₆₀ O ₈ Rh ₂	C ₈₀ H ₆₀ O ₈ Rh ₂ · CH ₂ Cl ₂	[5]
Molecular Weight	1355.14 g/mol	1440.07 g/mol	[5]
Appearance	Solid	Solid	[6]
Melting Point	260-263 °C	260-263 °C	[6]
InChI Key	SRAMLXDXHCYQM -UHFFFAOYSA-J	SRAMLXDXHCYQM -UHFFFAOYSA-J	
SMILES String	N/A	CICCl.O=C(O-- INVALID-LINK--	

Experimental Protocols

General Synthesis of Rhodium(II) Carboxylate Dimers

While a specific protocol for **Rhodium(II) triphenylacetate dimer** is not readily available in the provided results, a general and scalable method for synthesizing rhodium(II) carboxylates from RhCl₃·xH₂O has been developed.[7] This procedure can be adapted for triphenylacetic acid.

Objective: To synthesize a rhodium(II) carboxylate dimer from a rhodium(III) precursor.

Materials:

- Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
- Triphenylacetic acid
- Ethanol (or another suitable alcohol as solvent)
- Sodium carbonate or other base
- Inert gas (Nitrogen or Argon)

Procedure:

- A mixture of $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$, an excess of triphenylacetic acid (typically 4-10 equivalents), and a base such as sodium carbonate are suspended in an alcohol solvent (e.g., ethanol).
- The mixture is heated to reflux under an inert atmosphere for several hours to days. The progress of the reaction can be monitored by a color change, typically from the dark red/brown of the Rh(III) salt to the characteristic green or blue of the Rh(II) dimer.
- During the reaction, the Rh(III) is reduced to Rh(II) by the alcohol solvent, which is concurrently oxidized.
- Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.
- Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield the final product.

This method avoids the need for harsher reducing agents and can be scaled for larger quantities.^[7]

Catalytic C-H Activation/Insertion: A Representative Application

Rhodium(II) triphenylacetate dimer is a highly efficient catalyst for intramolecular C-H insertion reactions.^{[5][7][8][9]}

Objective: To perform a catalytic C-H insertion of a diazo compound using $\text{Rh}_2(\text{O}_2\text{CCPh}_3)_4$.

Materials:

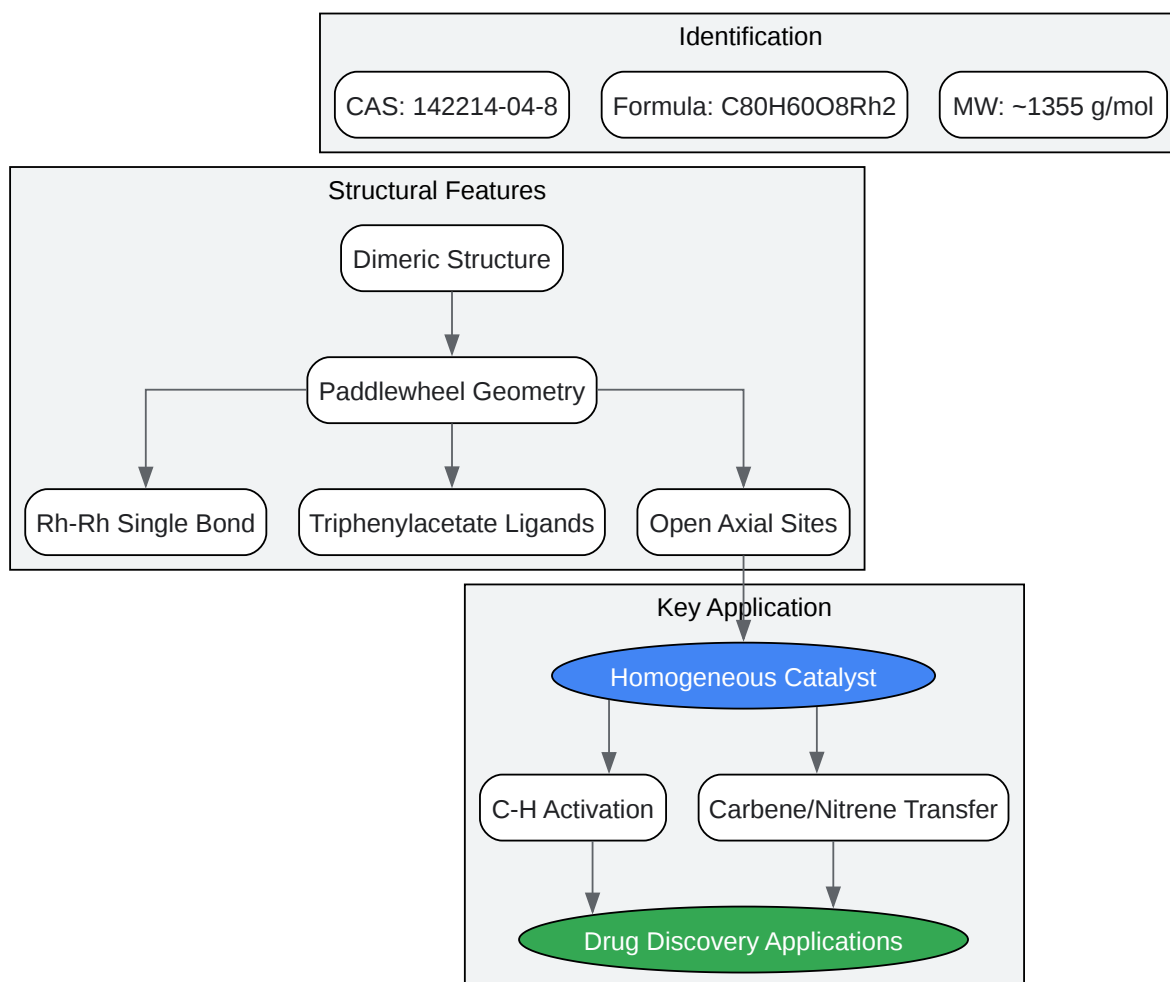
- α -Diazo substrate (e.g., α -diazo β -keto ester)
- **Rhodium(II) triphenylacetate dimer** (catalyst, 0.01 - 5 mol%)
- Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
- Inert gas (Nitrogen or Argon)

Procedure:

- The α -diazo substrate is dissolved in the anhydrous solvent in a flask under an inert atmosphere.
- A solution of the **rhodium(II) triphenylacetate dimer** catalyst in the same solvent is added dropwise to the solution of the diazo compound at a controlled temperature (e.g., room temperature or reflux).
- The addition is performed slowly to control the rate of nitrogen gas evolution.
- The reaction is stirred until the starting diazo compound is consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is then purified by flash column chromatography on silica gel to isolate the cyclized product.

Visualizations

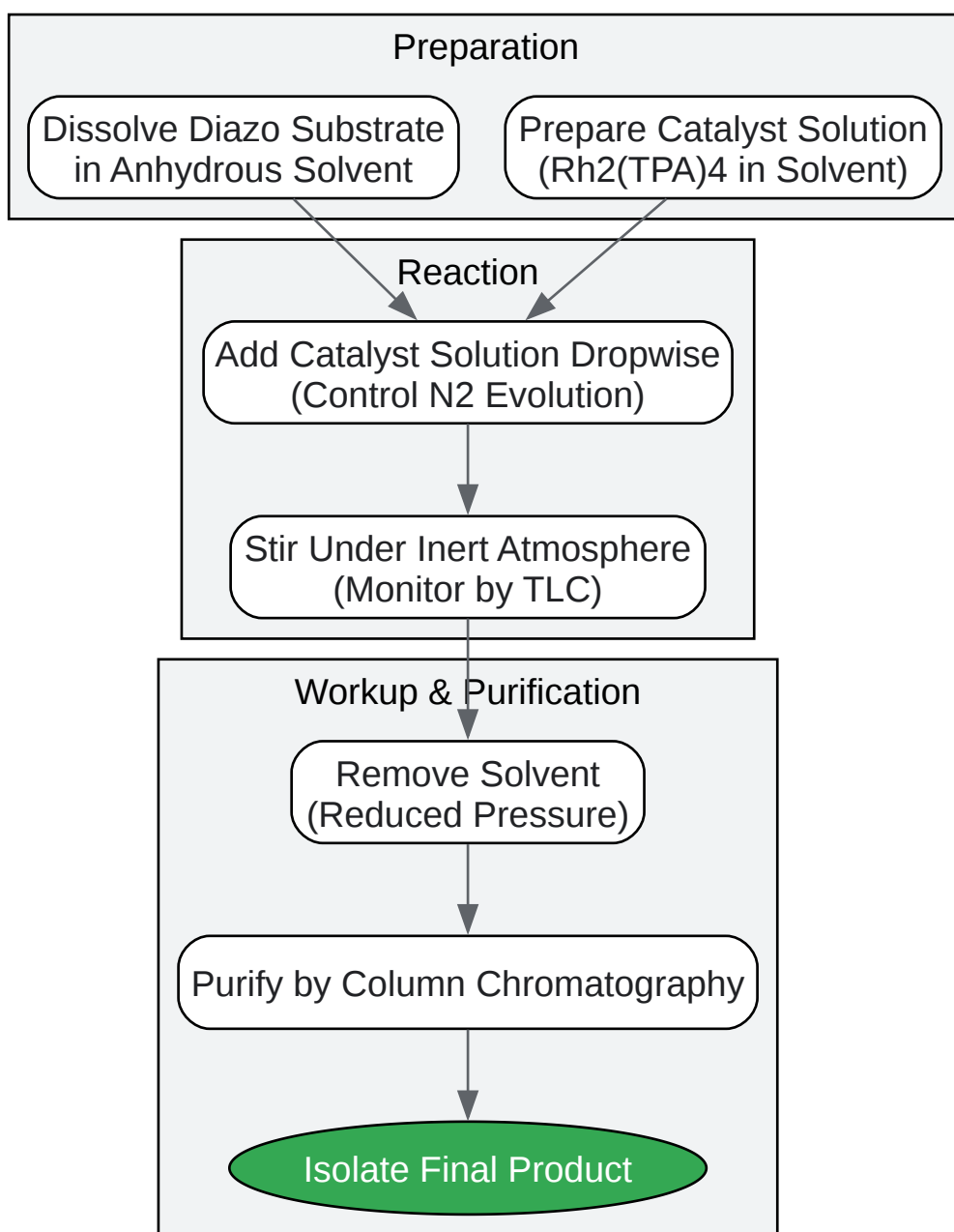
Logical Relationship of Compound Properties



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Caption: Core properties and applications of **Rhodium(II) triphenylacetate dimer**.

Experimental Workflow: Catalytic C-H Insertion



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Caption: Workflow for a typical catalytic C-H insertion reaction.

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